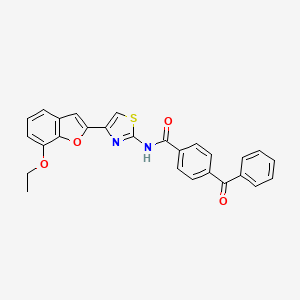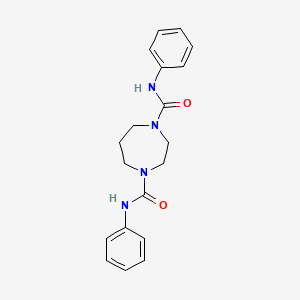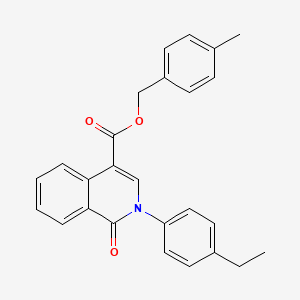![molecular formula C5H7ClF3N3 B2897305 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]azetidine hydrochloride CAS No. 2219371-87-4](/img/structure/B2897305.png)
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]azetidine hydrochloride is a chemical compound that is used in scientific research for various purposes. It is a diazirine-based photoaffinity labeling reagent that is used to study protein-ligand interactions, protein-protein interactions, and protein-nucleic acid interactions. This compound has been widely used in the field of biochemistry and molecular biology due to its unique properties.
Applications De Recherche Scientifique
Building Blocks for Trifluoromethyl-Containing Compounds : 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, closely related to the compound , have been used to synthesize aminopropanes, oxazinanes, oxazinan-2-ones, and aziridines, demonstrating their utility as versatile building blocks in organic synthesis (Dao Thi et al., 2018).
Synthesis of Pyrrolidines : Enantiopure 4-formyl-β-lactams, which are structurally similar, were used for diastereoselective formation of chiral azetidines and subsequently converted into 3,4-disubstituted pyrrolidines, showcasing the compound's relevance in creating complex and chiral structures (Dolfen et al., 2017).
Rearrangement to Pyrrolidines : 2-(α-Hydroxyalkyl)azetidines have been treated with chlorides to rearrange into 3-(chloro or methanesulfonyloxy)pyrrolidines, highlighting a synthetic route to functionalized pyrrolidines (Durrat et al., 2008).
Photoactivated “Linker” Molecules : 3-Aryl-3-(trifluoromethyl)diazirines, similar to the compound , have been used for the covalent surface modification of graphitic carbon and carbon nanotubes, serving as versatile photoactivated carbene precursors (Lawrence et al., 2011).
RNA Photo-cross-linking Probes : Diazirine-containing RNA probes have been synthesized for identifying microRNA targets, demonstrating the compound's potential in molecular biology and genetic research (Nakamoto & Ueno, 2014).
Synthesis of Highly Energetic Building Blocks : 3-(Bromoethynyl)azetidine, a compound with similarities, was developed for the production of an active pharmaceutical ingredient (API), showcasing its use in pharmaceutical synthesis (Kohler et al., 2018).
Hydrophobic Coatings : 3-Aryl-3-(trifluormethyl)diazirine functionalized phosphonium salts were used for covalent attachment to cotton and paper to impart hydrophobicity, indicating its application in material science (Ghiassian et al., 2012).
Mécanisme D'action
Target of Action
This compound is a unique chemical and is provided to early discovery researchers for the purpose of studying its potential effects .
Mode of Action
The presence of the trifluoromethyl group and the diazirine group suggests that it may interact with its targets through covalent bonding or photoaffinity labeling .
Biochemical Pathways
Given the unique structure of the compound, it is likely that it interacts with multiple biochemical pathways .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)diazirin-3-yl]azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3.ClH/c6-5(7,8)4(10-11-4)3-1-9-2-3;/h3,9H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDIINATPVFYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2(N=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2897222.png)
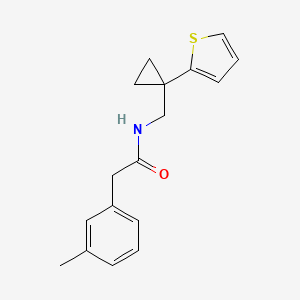
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2897224.png)

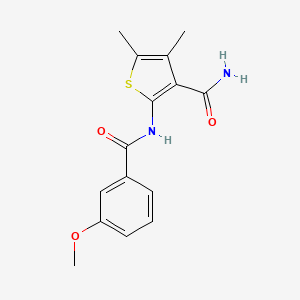
![3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2897227.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2897232.png)
![N-(3,4-difluorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2897234.png)
![2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone](/img/structure/B2897235.png)
![6-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2897236.png)

